7-Iodo-5-nitro-1H-indazole
Description
Significance of Indazole Derivatives in Contemporary Chemical Synthesis
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. nih.govresearchgate.net Their prevalence is attributed to the fact that the indazole nucleus can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired chemical or biological effects. researchgate.netnih.gov The ability to introduce a wide range of substituents onto the indazole ring system has led to the development of a vast library of derivatives with diverse applications. nih.govaustinpublishinggroup.com
The synthesis of indazole derivatives is a mature field, with numerous methods available for the construction of the core structure and the introduction of substituents. nih.govchemicalbook.com These synthetic strategies often involve cyclization reactions of appropriately substituted phenylhydrazines or other precursors. austinpublishinggroup.com The adaptability of these synthetic routes allows chemists to access a wide variety of indazole-based molecules. nih.gov
The 1H-Indazole and 2H-Indazole Tautomeric Equilibrium in Research Contexts
A key feature of the indazole system is the existence of tautomerism, primarily between the 1H- and 2H-forms. nih.govresearchgate.net In the 1H-indazole tautomer, the hydrogen atom is attached to the nitrogen at position 1, while in the 2H-indazole tautomer, it is bonded to the nitrogen at position 2. nih.govresearchgate.net
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the indazole ring, the solvent, and the temperature. nih.govnih.gov In the gas phase and in solution, the 1H-tautomer is generally the more stable and therefore predominant form. nih.govnih.gov This stability is attributed to its benzenoid character, which imparts greater aromaticity compared to the quinonoid structure of the 2H-tautomer. nih.govresearchgate.net The tautomeric equilibrium is a critical consideration in the synthesis and reactivity of indazole derivatives, as the two tautomers can exhibit different chemical behaviors. nih.gov
Positional Isomerism and Substituent Effects within Indazole Systems Relevant to 7-Iodo-5-nitro-1H-indazole
The reactivity and properties of indazole derivatives are highly dependent on the position and nature of substituents on the bicyclic ring system. nih.govresearchgate.net In the case of this compound, the presence of an iodine atom at position 7 and a nitro group at position 5 significantly influences its chemical characteristics.
The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and influences the acidity of the N-H proton. nih.govmdpi.com The position of the nitro group at C5 has a notable electronic effect on the entire molecule. mdpi.com The iodine atom at C7, a halogen, also exerts an electronic influence, primarily through inductive effects. The interplay of these two substituents dictates the molecule's reactivity in various chemical transformations. nih.gov
For instance, in N-alkylation reactions, the presence and position of electron-withdrawing groups like the nitro group can direct the regioselectivity of the reaction, favoring the formation of either the N-1 or N-2 substituted product. nih.govbeilstein-journals.org Specifically, a nitro group at the C7 position has been shown to confer excellent N-2 regioselectivity. nih.gov Conversely, the reaction of 7-nitro-1H-indazole with formaldehyde (B43269) in acidic conditions has been reported to not proceed, unlike its 4-nitro, 5-nitro, and 6-nitro counterparts, highlighting the profound impact of substituent position. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4IN3O2 |
|---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
7-iodo-5-nitro-1H-indazole |
InChI |
InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) |
InChI Key |
MHSJDQGRGXXNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 Iodo 5 Nitro 1h Indazole and Substituted Indazole Scaffolds
Direct Synthesis Approaches to 7-Iodo-5-nitro-1H-indazole
The direct synthesis of this compound can be approached from two primary retrosynthetic disconnections: iodination of a nitroindazole precursor or nitration of an iodoindazole precursor. Additionally, constructing the indazole ring from an already appropriately substituted benzene (B151609) derivative represents a fundamental and versatile strategy.
Iodination Strategies for Nitroindazole Precursors
The introduction of an iodine atom onto a pre-existing nitroindazole scaffold is a direct method for the synthesis of iodo-nitroindazoles. The logical starting material for producing the target compound is 5-nitro-1H-indazole. Electrophilic iodination of the indazole ring system typically occurs on the electron-rich benzene portion. The regioselectivity is governed by the electronic effects of the existing substituents. The nitro group at the C5 position is strongly deactivating and a meta-director, while the fused pyrazole (B372694) ring is activating. The C7 position is a viable site for electrophilic substitution due to its proximity to the activating pyrazole ring and being meta to the deactivating nitro group.
While a specific procedure for the 7-iodination of 5-nitro-1H-indazole is not prominent in the literature, methods for iodinating other nitroindazole isomers have been reported. For instance, 6-nitroindazole (B21905) can be iodinated at the C3 position using iodine and potassium carbonate in a solvent like dimethylformamide (DMF) google.com. This suggests that direct iodination of the nitroindazole core is feasible.
A general and effective method for the iodination of deactivated aromatic rings involves the use of iodic acid in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid chemicalbook.com. This method has been successfully applied to substrates like nitrobenzene (B124822) and could be adapted for the iodination of 5-nitro-1H-indazole.
Table 1: Proposed Iodination of 5-nitro-1H-indazole
| Starting Material | Reagents and Conditions | Plausible Product |
|---|---|---|
| 5-nitro-1H-indazole | I₂, K₂CO₃, DMF | This compound |
| 5-nitro-1H-indazole | HIO₃, AcOH, Ac₂O, H₂SO₄ | This compound |
This table is based on established methods for analogous compounds and represents plausible, though not explicitly documented, synthetic routes.
Nitration Strategies for Iodoindazole Precursors
An alternative approach involves the nitration of a 7-iodo-1H-indazole precursor. This strategy first requires the synthesis of 7-iodo-1H-indazole. This can be accomplished from 7-amino-1H-indazole via a Sandmeyer-type reaction, a common method for introducing iodine onto an aromatic ring. This is analogous to the documented synthesis of 5-iodo-1H-indazole from 5-aminoindazole (B92378), which involves diazotization with sodium nitrite (B80452) in hydrochloric acid, followed by treatment with potassium iodide orgsyn.org.
Once 7-iodo-1H-indazole is obtained, electrophilic nitration can be performed. The directing effects of the iodo group (ortho-, para-directing and deactivating) and the activating pyrazole ring would control the position of the incoming nitro group. The C5 position is para to the pyrazole N1 and meta to the C7 iodo substituent, making it a highly probable site for nitration under standard conditions (e.g., a mixture of nitric acid and sulfuric acid). The presence of the deactivating iodo group would necessitate carefully controlled reaction conditions to achieve mono-nitration.
Cyclization Routes for the Construction of the Indazole Ring System
Building the indazole bicycle from a suitably substituted acyclic or monocyclic precursor is a cornerstone of indazole synthesis. This approach offers high regiochemical control as the substitution pattern is defined before ring formation.
One of the most classic methods is the Davis-Beirut reaction or related cyclizations of o-alkyl anilines. For the target molecule, a hypothetical starting material would be 2-amino-3-iodo-5-nitrotoluene. Diazotization of the amino group followed by intramolecular cyclization involving the methyl group would yield the indazole core. A well-documented procedure for the synthesis of 5-nitroindazole (B105863) from 2-amino-5-nitrotoluene using sodium nitrite in acetic acid serves as a strong precedent for this type of transformation chemicalbook.comnih.gov.
Another powerful cyclization strategy involves the reaction of a substituted 2-halobenzaldehyde or ketone with hydrazine (B178648). An efficient route to 1-aryl-5-nitro-1H-indazoles has been developed starting from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes, which react with arylhydrazines to form hydrazones that subsequently cyclize via a nucleophilic aromatic substitution (SNAr) mechanism researchgate.netglpbio.com. Adapting this to the synthesis of an N-unsubstituted indazole would involve using hydrazine hydrate (B1144303) instead of an arylhydrazine. A plausible precursor for the target compound could therefore be 2-fluoro-3-iodo-5-nitrobenzaldehyde.
Table 2: Representative Cyclization Syntheses of Nitroindazoles
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-nitrotoluene | NaNO₂, Acetic Acid | 5-nitro-1H-indazole | 72-80% | chemicalbook.com |
| 2-Fluoro-5-nitroacetophenone & Phenylhydrazine | K₂CO₃, DMF | 1-Phenyl-3-methyl-5-nitro-1H-indazole | 90% | researchgate.net |
Advanced Catalytic Methods in Indazole Synthesis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like indazoles, offering novel pathways with improved efficiency, selectivity, and functional group tolerance. researchgate.netnih.govresearchgate.net
Transition Metal-Catalyzed Methodologies
A multitude of transition metals, including rhodium, cobalt, copper, and palladium, have been employed to catalyze the formation of the indazole ring system. chemicalbook.comnih.gov These methods often proceed through C-H activation and annulation cascades, allowing for the one-step construction of functionalized indazoles from readily available starting materials. drugbank.com For example, rhodium(III) catalysts can mediate the annulation of azobenzenes with aldehydes or vinylene carbonate to produce a variety of 2-substituted and 3-functionalized 2H-indazoles. nih.gov Similarly, copper-catalyzed methods have been developed for the synthesis of 1H-indazoles from starting materials like o-aminobenzonitriles. chemicalbook.com These catalytic systems provide access to a diverse range of indazole derivatives that might be difficult to obtain through classical methods. nih.gov
Palladium catalysis holds a particularly prominent place in modern organic synthesis and has been extensively applied to the formation and functionalization of indazoles. glpbio.com Palladium-mediated cross-coupling reactions provide efficient routes to construct the indazole core and to introduce a variety of substituents onto the heterocyclic framework.
One strategy involves an intramolecular C-N bond formation. For instance, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst to form 1-aryl-1H-indazoles in good yields. orgsyn.org Another approach utilizes a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to furnish 2-aryl-2H-indazoles. nih.gov
Furthermore, palladium catalysis is instrumental in the functionalization of the indazole ring itself. The Suzuki-Miyaura coupling is a prime example, enabling the arylation of halo-indazoles. A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, with the resulting 7-bromoindazoles serving as excellent substrates for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids to yield C7-arylated indazoles. This highlights a powerful strategy for building molecular complexity at a specific, and often biologically relevant, position of the indazole scaffold. Heck reactions, also palladium-catalyzed, are used to elaborate on iodo-substituted indazoles, for example, reacting 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole with 2-vinyl pyridine (B92270). google.com
Table 3: Examples of Palladium-Catalyzed Reactions in Indazole Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Indazole Formation | 2-Bromobenzaldehyde, Arylhydrazine | Pd(OAc)₂, dppf | 1-Aryl-1H-indazole | orgsyn.org |
| C7-Arylation (Suzuki) | 7-Bromo-4-substituted-1H-indazole, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 7-Aryl-4-substituted-1H-indazole | |
| C3-Functionalization (Heck) | 3-Iodo-6-nitro-1-(THP)-1H-indazole, 2-Vinylpyridine | Pd(OAc)₂, Tri-o-tolylphosphine | 3-Vinyl-6-nitro-1-(THP)-1H-indazole | google.com |
Rhodium and Copper Catalysis in C-H Activation and C-N/N-N Coupling
A synergistic rhodium and copper catalytic system has been effectively employed for the synthesis of 1H-indazoles. snnu.edu.cnacs.orgresearchgate.net This method utilizes the C-H activation of imidates and their subsequent coupling with nitrosobenzenes to form the indazole ring. snnu.edu.cnacs.orgresearchgate.net The reaction proceeds under redox-neutral conditions, demonstrating high efficiency and tolerance to a wide range of functional groups. snnu.edu.cnacs.orgresearchgate.net A key intermediate in this process has been identified as a rhodacyclic imidate complex. snnu.edu.cnacs.orgresearchgate.net The proposed mechanism involves the Rh(III)-catalyzed C-H activation of the imidate, followed by migratory insertion into the N=O bond of the nitrosobenzene. snnu.edu.cn A subsequent copper-catalyzed step facilitates N-N bond formation through dehydration and reductive elimination. snnu.edu.cn This dual catalytic approach provides a powerful tool for the construction of the 1H-indazole core. snnu.edu.cnacs.orgresearchgate.net
Furthermore, Rh(III)-catalyzed C-H functionalization of azobenzenes with aldehydes offers a one-step synthesis of N-aryl-2H-indazoles. acs.org This formal [4+1] annulation proceeds via the direct addition of an azobenzene (B91143) C-H bond to the aldehyde, followed by cyclization and aromatization. acs.org The azo group acts as an internal nucleophile, trapping the initial aldehyde addition product. acs.org This method is compatible with a broad scope of aldehydes and azobenzenes. acs.org In some cases, cobalt catalysts have been shown to provide comparable yields to rhodium for the synthesis of certain indazoles. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-Indazoles | Redox-neutral, high efficiency, broad functional group tolerance. snnu.edu.cnacs.orgresearchgate.net |
| Rh(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | One-step [4+1] annulation, broad substrate scope. acs.org |
| Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | Alternative to Rh(III) catalysis, comparable yields for some substrates. nih.gov |
Iridium-Catalyzed C–H Borylation for Indazole Functionalization
Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the regioselective functionalization of indazoles. rsc.orgnih.gov This methodology allows for the direct introduction of a boryl group at the C3 position of N-protected indazoles with high selectivity, even in the absence of a steric directing group. rsc.orgnih.gov The resulting boronate esters are versatile intermediates that can be readily transformed into a variety of substituted indazoles through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling with aryl halides. rsc.org This two-step sequence provides a straightforward route to 3-aryl-1H-indazoles. rsc.org The functional group tolerance of the iridium-catalyzed borylation enables multidirectional synthesis strategies for accessing complex indazole derivatives. nih.gov High-throughput screening methods have been instrumental in optimizing reaction conditions for these borylations, expanding their applicability to a wider range of substrates. acs.orgchemrxiv.org
Acid-Base Catalysis in Indazole Ring Formation
Acid and base catalysis plays a crucial role in several synthetic approaches to the indazole ring system. benthamdirect.comresearchgate.netingentaconnect.com For instance, the synthesis of indazoles from 2-formylphenylboronic acids and diazodicarboxylates involves a copper(II) acetate (B1210297) catalyzed C-N bond formation, followed by an acid or base-induced ring closure. rsc.orgrsc.org In the presence of acid, the proposed mechanism involves the formation of an N-acyliminium ion, which then undergoes selective cleavage and cyclization to yield 1N-alkoxycarbonyl indazoles. rsc.orgrsc.org Conversely, basic conditions can facilitate the cleavage of both protecting groups, leading to the formation of unprotected indazoles. rsc.orgrsc.org
In a different approach, the reaction of 2-aminotoluenes with a source of nitrous acid can lead to indazole formation. One specific method for producing 5-nitro-1H-indazole involves treating 2-methyl-4-nitroaniline (B30703) with sodium nitrite in acetic acid. chemicalbook.com The reaction proceeds over an extended period at room temperature to yield the desired product. chemicalbook.com Similarly, the nitrosation of indoles using sodium nitrite and hydrochloric acid can produce 1H-indazole-3-carboxaldehydes. rsc.org This reaction is believed to proceed via nitrosation at the C3 position of the indole, followed by ring opening and subsequent ring closure to form the indazole. rsc.org For electron-deficient indoles, such as 5-nitro-indole, higher temperatures may be required to achieve a quantitative yield of the corresponding indazole-3-carboxaldehyde. rsc.org
The reaction of indazoles with formaldehyde (B43269) in the presence of aqueous hydrochloric acid to form (1H-indazol-1-yl)methanol derivatives is another example of acid-catalyzed functionalization. nih.gov While indazole itself and its 4-, 5-, and 6-nitro derivatives react under these conditions, 7-nitro-1H-indazole was initially reported to be unreactive, though later studies showed that with longer reaction times, it can also participate in the reaction. nih.gov
Green Chemistry Approaches to Indazole Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods for indazole derivatives. benthamdirect.comresearchgate.netingentaconnect.com These approaches often focus on the use of sustainable catalysts, greener solvents, and more energy-efficient reaction conditions. researchgate.net
One notable example is the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous catalyst. acs.orgnih.gov This catalyst has been successfully employed for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov The reaction is carried out in polyethylene (B3416737) glycol (PEG-400), a green solvent, and proceeds under ligand-free and base-free conditions. acs.orgnih.gov The CuO@C catalyst can be easily recovered and reused, adding to the sustainability of the process. acs.orgnih.gov
Another green approach involves the use of natural catalysts. For instance, lemon peel powder has been utilized as a green and efficient catalyst for the synthesis of bioactive 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasonic irradiation, which often leads to shorter reaction times and good yields. researchgate.net
Photoredox Catalysis in Indazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including the construction of the indazole scaffold. doaj.org This methodology utilizes the energy of visible light to initiate chemical transformations, often under mild reaction conditions. d-nb.info
One application of photoredox catalysis is the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. nih.govacs.org This reaction is catalyzed by a ruthenium complex and involves an intramolecular formation of the N-N bond of the indazole ring. nih.govacs.org
In a different approach, a dual catalytic system combining gold and a ruthenium photocatalyst has been used for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.inforesearchgate.net This transformation proceeds via hydroamination of the alkyne moiety and involves both C-N bond formation and a 1,2-hydride shift. d-nb.inforesearchgate.net Control experiments have shown that both the gold catalyst and light are essential for the reaction, with the photocatalyst enhancing the yield. d-nb.info The reaction mechanism is proposed to involve both radical and polar pathways. d-nb.info
Regioselective Synthesis of Substituted Indazoles
The regioselective functionalization of the indazole ring is a significant challenge in synthetic chemistry, as direct substitution can often lead to a mixture of isomers. nih.govnih.gov The development of methods that allow for the controlled synthesis of specific regioisomers is therefore of high importance.
One-pot procedures have been developed for the regioselective synthesis of 2H-indazoles. For example, the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using tri-n-butylphosphine, affords substituted 2H-indazoles in good yields. organic-chemistry.org This method is operationally simple and avoids the need to isolate the intermediate ortho-imino-nitrobenzene substrates. organic-chemistry.org
Another strategy involves the derivatization of pre-formed indazole cores. For instance, protected 5-bromoindazoles can undergo Buchwald-Hartwig amination reactions with a variety of amines to generate novel 5-aminoindazole derivatives. researchgate.net
Control of N1- vs. N2-Alkylation/Arylation
The selective alkylation or arylation at the N1 or N2 position of the indazole ring is a long-standing challenge due to the tautomeric nature of the indazole anion. nih.gov The outcome of these reactions is highly dependent on the substrate's electronic properties, the nature of the electrophile, and the reaction conditions. nih.govnih.gov
Generally, direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. nih.gov However, several strategies have been developed to achieve regiocontrol. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.gov Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct the alkylation to the N2 position with high selectivity. nih.gov
The choice of alkylating agent and reaction conditions also plays a crucial role. Mitsunobu conditions, for example, have been observed to favor the formation of the N2-alkylated product. beilstein-journals.org In some cases, thermodynamic control can be exploited to favor the more stable N1-isomer. beilstein-journals.org For example, regioselective N-acylation often provides the N1-substituted product through isomerization of the initially formed N2-acylindazole. nih.govbeilstein-journals.org A recently developed method for selective N1-alkylation involves a reductive amination approach, which has proven to be highly selective and scalable. nih.govrsc.org
Gallium and aluminum-mediated direct alkylation reactions of indazoles with various electrophiles have been shown to be highly regioselective for the synthesis of 2H-indazoles. researchgate.netrsc.org
| Method | Selectivity | Key Factors |
| NaH in THF | N1-selective | Favored for many substituted indazoles. nih.gov |
| C7-substituents (NO₂, CO₂Me) | N2-selective | Directing effect of the substituent. nih.gov |
| Mitsunobu conditions | N2-selective | Reaction conditions favor N2 product. beilstein-journals.org |
| Reductive amination | N1-selective | Highly selective and scalable method. nih.govrsc.org |
| Ga/Al-mediated alkylation | N2-selective | Effective for a range of electrophiles. researchgate.netrsc.org |
Directed Functionalization at Specific Ring Positions (e.g., C-3, C-7)
The functionalization of the indazole scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. researchgate.netsemanticscholar.org Directing substituents to specific positions on the indazole ring, such as C-3 and C-7, is a significant challenge due to the inherent reactivity of the different positions on the heterocyclic ring. semanticscholar.orgrsc.org
Functionalization at the C-3 Position
The C-3 position of the indazole ring is a frequent target for modification to modulate the biological activity of the resulting compounds. A variety of methods for C-3 functionalization have been developed, often employing transition metal catalysis. chim.itacs.org
Halogenation, particularly iodination and bromination, at the C-3 position serves as a crucial step for subsequent cross-coupling reactions. chim.it For instance, unprotected indazoles can be iodinated using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent. chim.it Palladium-catalyzed reactions are also prominent, with strategies like isocyanide insertion enabling the formation of complex heterocyclic systems fused at the C-3 position. acs.org
Visible-light-promoted, metal-free methods have emerged as a milder alternative for C-3 functionalization. One such approach is the direct carbamoylation of 2-aryl-2H-indazoles using oxamic acids as the coupling partners, which proceeds without the need for pre-functionalization of the indazole ring. nih.gov This method has been successfully applied to the late-stage modification of complex molecules. nih.gov
Copper-catalyzed reactions have also proven effective for introducing substituents at the C-3 position. For example, a highly C-3 selective allylation of 1H-N-(benzoyloxy)indazoles can be achieved using copper hydride (CuH) catalysis, leading to the formation of C-3 allyl 1H-indazoles with quaternary stereocenters. semanticscholar.org
Table 1: Selected Methods for C-3 Functionalization of Indazoles
| Reaction Type | Reagents and Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Iodination | I₂, KOH, DMF | Unprotected indazoles | chim.it |
| (Hetero)arylation | TMP₂Zn, Negishi coupling | N1-protected indazoles | chim.it |
| Acylation | Cobalt(II) acetylacetonate, TEMPO, Cs₂CO₃ | 3-acetyl substituted nitroarenes and arylhydrazines | researchgate.net |
| Allylation | CuH catalysis, N-(benzoyloxy)indazoles | 1H-indazoles | semanticscholar.org |
| Carbamoylation | Visible light, 4CzIPN (photocatalyst), Cs₂CO₃, oxamic acids | 2-aryl-2H-indazoles | nih.gov |
Functionalization at the C-7 Position
Functionalization at the C-7 position of the indazole ring is comparatively less explored than at other positions but is of significant interest for creating compounds with specific biological activities, such as anticancer properties. nih.gov Directing functionalization to the C-7 position often requires carefully designed strategies, particularly when other positions are reactive.
A common approach involves the regioselective bromination of the C-7 position, which then allows for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This has been successfully demonstrated for 4-substituted 1H-indazoles, yielding a series of novel C-7 arylated compounds. nih.gov
Direct C-7 arylation of indazoles with iodoaryls can also be achieved using a palladium catalyst, such as palladium(II) acetate, with a suitable ligand like 1,10-phenanthroline (B135089). acs.org This method has been shown to be effective for 3-substituted 1H-indazoles that contain an electron-withdrawing group on the benzene ring. acs.org Furthermore, a one-pot Suzuki-Miyaura/arylation procedure has been developed to produce C-3,C-7-diarylated indazoles. acs.org
Palladium-catalyzed oxidative alkenylation is another method that has been developed for the C-7 position. This reaction can be applied to 3-substituted (1H)-indazoles to introduce alkenyl groups. acs.org
Table 2: Selected Methods for C-7 Functionalization of Indazoles
| Reaction Type | Reagents and Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Bromination | Not specified in abstract | 4-substituted 1H-indazoles | nih.gov |
| Suzuki-Miyaura Coupling | Pd-catalyst, boronic acids | C7-bromo-4-substituted-1H-indazoles | nih.gov |
| Direct Arylation | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, iodoaryls | 3-substituted 1H-indazoles with EWG | acs.org |
| Oxidative Alkenylation | Pd(OAc)₂, Ag₂CO₃, olefins | 3-substituted (1H)-indazoles | acs.org |
Synthetic Route Optimization and Scale-Up Considerations in Indazole Chemistry
The transition from a laboratory-scale synthesis to large-scale production of indazole-based compounds necessitates careful optimization of the synthetic route and consideration of process safety. nih.govrsc.org The development of efficient, scalable, and safe processes is crucial for the pharmaceutical industry. nih.govrsc.org
A key challenge in indazole synthesis is controlling the regioselectivity of reactions, such as N-alkylation, which can produce a mixture of N1 and N2 isomers. nih.gov High-throughput experimentation (HTE) can be a powerful tool to rapidly screen a wide range of reaction conditions to identify those that provide high selectivity for the desired isomer. nih.govrsc.org This data-driven approach can save significant time and resources compared to traditional optimization methods. rsc.org
For instance, in the development of a selective N1-alkylation of indazoles, HTE was used to explore various bases, solvents, and reagents. nih.govrsc.org This led to the development of a highly selective and practical methodology that was successfully demonstrated on a 100 g scale. nih.govrsc.org
Process safety is another critical consideration, especially when dealing with functional groups like the nitro group or the nitrogen-nitrogen bond within the indazole ring, which can be energetic. rsc.org Thermal characterization of intermediates and reaction mixtures is essential to identify potential thermal hazards and ensure the process can be operated safely on a large scale. rsc.org
The optimization of catalyst systems is also a major focus. The use of transition-metal catalysts, such as copper and palladium, has significantly improved the efficiency and selectivity of indazole synthesis. researchgate.net For example, copper nanoparticles supported on charcoal have been used as a heterogeneous catalyst for the one-pot, three-component synthesis of N-substituted-2H-indazoles. researchgate.net The recoverability and reusability of such catalysts are important factors for sustainable and cost-effective large-scale production.
Electrochemical methods also offer a promising avenue for the synthesis and functionalization of indazoles. nih.gov These methods can be advantageous as they often proceed under mild conditions and can avoid the use of stoichiometric chemical oxidants or reductants. The selective electrochemical synthesis of 1H-indazole N-oxides, followed by their C-H functionalization, has been demonstrated as a versatile strategy for accessing a wide range of indazole derivatives. nih.gov
Table 3: Strategies for Synthetic Route Optimization and Scale-Up of Indazole Synthesis
| Strategy | Key Considerations | Example Application | Reference |
|---|---|---|---|
| High-Throughput Experimentation (HTE) | Rapid screening of reaction parameters (base, solvent, reagent) to improve selectivity and yield. | Development of a selective N1-alkylation of indazoles. | nih.govrsc.org |
| Process Safety Assessment | Thermal stability analysis of intermediates and reaction mixtures to identify and mitigate potential hazards. | Scale-up of an N1-alkylation process where the indazole ring presented a potential thermal hazard. | rsc.org |
| Catalyst Optimization | Use of efficient and recoverable catalysts, such as supported nanoparticles, to improve sustainability and cost-effectiveness. | Copper nanoparticles on charcoal for the synthesis of 2H-indazoles. | researchgate.net |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, and potential for continuous manufacturing. | Not explicitly detailed in the provided search results for this specific context, but a general principle in process chemistry. | |
| Electrochemical Synthesis | Mild reaction conditions, avoidance of stoichiometric reagents, and potential for selective transformations. | Selective synthesis of 1H-indazole N-oxides and their subsequent functionalization. | nih.gov |
Chemical Transformations and Reactivity of 7 Iodo 5 Nitro 1h Indazole Derivatives
Cross-Coupling Reactions Involving the Iodo Moiety
The carbon-iodine bond at the C7 position of the indazole ring is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming new carbon-carbon bonds. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective functionalization under milder conditions.
The Suzuki-Miyaura coupling is a highly utilized method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov For derivatives like 7-iodo-5-nitro-1H-indazole, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C7 position. The reaction is compatible with the NH-free indazole, though N-protection is sometimes employed. nih.govmdpi.com The presence of the nitro group generally makes the substrate more reactive towards cross-coupling. mdpi.com
Successful couplings have been performed on similar 7-halo-1H-indazoles using various palladium catalysts and conditions. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields. For instance, Pd(PPh₃)₄ and other palladium complexes with specialized phosphine (B1218219) ligands have proven effective. nih.govnih.gov
| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ | dioxane/EtOH/H₂O | 140 | Good to Excellent | nih.gov |
| Pd(OAc)₂/sSPhos | K₂CO₃ | H₂O/Acetonitrile | 37 | Good | frontiersin.org |
| P1 or P2 Precatalyst | K₃PO₄ | dioxane/H₂O | 60-100 | Good to Excellent | nih.gov |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | Good | researchgate.net |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Indazoles. |
The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. researchgate.net This reaction is particularly efficient with aryl iodides, making this compound an excellent substrate for introducing alkynyl moieties at the C7 position. thieme-connect.de These transformations are typically carried out under mild conditions and tolerate a wide range of functional groups. nih.gov The resulting 7-alkynyl-5-nitro-1H-indazoles are valuable intermediates for synthesizing more complex molecules, including those with applications in materials science and pharmaceuticals. researchgate.net
Studies on di-halogenated indoles and indazoles have shown that the iodo-substituted position reacts selectively over bromo-substituted positions, highlighting the high reactivity of the C-I bond in Sonogashira couplings. thieme-connect.de
| Catalyst System | Base | Solvent | Temperature (°C) | Ref |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp. to 70 | thieme-connect.de |
| Pd(OAc)₂ | Dabco | N/A (Aerobic) | Room Temp. | nih.gov |
| NiCl₂(PCy₃)₂ | Cs₂CO₃ | DMAc | 100 | nih.gov |
| Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides. |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. It serves as another powerful tool for C-C bond formation. While it is a versatile reaction, specific examples detailing the Negishi coupling of this compound are less common in the literature compared to Suzuki or Sonogashira reactions. However, the general principles of Negishi coupling suggest its potential applicability for the functionalization of this substrate. The high reactivity of the C-I bond would likely favor this transformation, allowing for the introduction of alkyl, aryl, or vinyl groups.
Electrophilic and Nucleophilic Functionalization of the Indazole Core
The functionalization of the indazole core through electrophilic and nucleophilic reactions is a cornerstone for creating a wide array of derivatives. These methods allow for the introduction of various substituents at different positions of the indazole ring system.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole scaffold. researchgate.net While direct C-H functionalization of the five-membered ring is more common due to its higher reactivity, methods for functionalizing the six-membered ring are also being developed. researchgate.net
Palladium-catalyzed C-H arylation is a notable example. For instance, a method for the direct C-3 arylation of (1H)indazoles with aryl iodides or bromides has been developed using a Pd(II)/Phen catalyst system without the need for silver additives. rsc.org The choice of solvent, such as toluene, chlorobenzene, trifluoromethylbenzene, or mesitylene, was found to be critical for achieving high selectivity and reactivity. rsc.org
Furthermore, solvent and ligand-controlled switchable C-H arylation of 1-methyl-4-nitro-1H-indazole has been achieved. researchgate.net By using Pd(OAc)2 as the catalyst, the reaction can be directed to either the C3 or C7 position by tuning the ligand and solvent conditions. For example, C7-arylation of indazoles with iodoaryls can be accomplished using 1,10-phenanthroline (B135089) as the ligand in refluxing DMA. researchgate.net
The presence of an electron-withdrawing group at the C4 position, such as a nitro group, can direct oxidative arylation to the C7 position. researchgate.net This has been demonstrated with various (hetero)aryl coupling partners in the presence of a palladium catalyst, a phenanthroline ligand, a silver carbonate oxidant, and a base. researchgate.net
It is important to note that while indazole itself and its 4-, 5-, and 6-nitro derivatives react with formaldehyde (B43269) in aqueous HCl to form (1H-indazol-1-yl)methanol derivatives, 7-nitro-1H-indazole does not undergo this reaction under the same conditions. nih.gov This highlights the influence of the nitro group's position on the reactivity of the indazole core. nih.gov
Halogenation of the indazole ring at positions other than C7 provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. chim.it
Direct iodination of 1-arylated 7-azaindoles, a related heterocyclic system, has been studied, with the regioselectivity being influenced by the electronic properties of the aryl substituent. nih.gov For instance, direct iodination of 1-pyridyl-7-azaindoles is expected to occur at the C3 position. nih.gov
Bromination and chlorination of pyrroles, another related heterocycle, have been shown to be regioselective. lookchem.com Monobromination of pyrrole (B145914) and its 1-substituted derivatives with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) leads to the specific formation of 2-bromopyrroles. lookchem.com Chlorination with N-chlorosuccinimide (NCS) gives similar results but with lower selectivity. lookchem.com These findings suggest that similar regioselective halogenations could be applicable to the this compound system, allowing for the introduction of additional halogen atoms at specific positions.
Recent work has also explored electrophilic ring-opening chlorination and bromination of pyrazoloazines and isoxazoles, which proceed through the selective cleavage of N-N or N-O bonds to yield structurally diverse halogenated compounds. elsevierpure.comresearchgate.netnih.gov This strategy offers a novel approach to constructing halogenated scaffolds from heteroaromatic precursors. elsevierpure.comnih.gov
Alkylation, arylation, and acylation reactions are fundamental transformations for derivatizing the indazole nucleus. Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, with the regioselectivity being dependent on reaction conditions such as the base and solvent. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the use of sodium hydride in tetrahydrofuran has shown promise for achieving N1-selective alkylation. nih.gov Notably, indazoles with an electron-withdrawing group at the C7 position, such as a nitro or carboxylate group, exhibit excellent N2 regioselectivity during alkylation. nih.gov
C3-alkylation of indazoles is less common due to the lower nucleophilicity of the C3 position. nih.gov However, strategies using an "umpolung" approach, where the indazole is made electrophilic, have been developed. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride catalysis, providing access to C3-allyl-1H-indazoles with quaternary stereocenters. nih.govacs.org
Arylation of the indazole core can be achieved through various methods. One-pot syntheses of 1-aryl-5-nitro-1H-indazoles have been developed, involving the formation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.govresearchgate.net
Table 2: Regioselectivity in the Alkylation of Substituted Indazoles
| Indazole Substituent | Base/Solvent | Major Regioisomer | Reference |
| Unsubstituted | Various | Mixture of N1 and N2 | beilstein-journals.orgbeilstein-journals.org |
| C7-NO2 | NaH/THF | N2 | nih.gov |
| C7-CO2Me | NaH/THF | N2 | nih.gov |
| 1H-N-(benzoyloxy) | CuH catalyst | C3 | nih.govacs.org |
Multi-Component Reactions for Indazole Scaffold Derivatization
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering significant advantages in terms of atom economy and diversity-oriented synthesis. rug.nlresearchgate.net These reactions are powerful tools for the derivatization of the indazole scaffold.
While specific examples of MCRs involving this compound are not extensively detailed in the provided context, the principles of MCRs can be applied to this system. For instance, indazole derivatives can be incorporated as one of the components in MCRs to rapidly build libraries of complex, indazole-containing molecules.
One general strategy involves the use of a pre-functionalized indazole as a building block. For example, an indazole with a nucleophilic or electrophilic handle could participate in well-established MCRs like the Ugi or Passerini reactions. rug.nl Another approach is to design novel MCRs where the indazole ring system is formed in situ from simpler starting materials.
An example of a consecutive MCR strategy involves the Betti/Bargellini reactions for the synthesis of naphtho[1,2-f] nih.govmdpi.comoxazepine scaffolds. chemicalpapers.com This demonstrates how multiple MCRs can be combined to create complex heterocyclic systems from readily available starting materials. chemicalpapers.com The application of such MCR strategies to this compound and its derivatives holds significant potential for the rapid generation of novel and structurally diverse compounds with potential biological activities.
Structure Activity Relationship Sar Studies and Mechanistic Investigations in Indazole Research
Influence of Iodo and Nitro Substituents on Indazole Reactivity
The electronic properties of the iodo and nitro groups significantly influence the reactivity of the indazole ring system. The nitro group, being a strong electron-withdrawing group, decreases the electron density of the aromatic system, making it more susceptible to nucleophilic attack. This is a key principle exploited in various synthetic transformations. For instance, the presence of a nitro group at the C5 position facilitates nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing diverse functionalities to the indazole core. researchgate.net
Conversely, the iodo substituent at the C7 position offers a handle for a different set of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, and other groups, further diversifying the chemical space accessible from the 7-iodo-5-nitro-1H-indazole starting material. researchgate.net
A study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) highlighted the impact of the nitro group's position on reactivity. nih.govacs.orgsemanticscholar.org While 4-nitro, 5-nitro, and 6-nitro-1H-indazoles readily react, 7-nitro-1H-indazole was initially reported to be unreactive under similar conditions. nih.govacs.org However, subsequent work demonstrated that with longer reaction times and modified conditions, the reaction can proceed, underscoring the deactivating effect of the 7-nitro group. nih.govacs.orgsemanticscholar.org The electron-withdrawing nature of the nitro group also increases the sensitivity of the resulting products to hydrolysis. nih.govacs.orgsemanticscholar.org
The interplay between the iodo and nitro substituents can be complex. While the nitro group activates the ring for nucleophilic substitution, the bulky iodo group can exert steric hindrance, potentially influencing the regioselectivity of reactions. Computational studies on related nitroimidazole systems have shown that electron-withdrawing substituents, like the nitro group, can significantly alter physicochemical properties such as basicity, ionization potential, and electrophilicity, which in turn govern chemical reactivity. rsc.org
Impact of Substitution Patterns on Biological Efficacy and Selectivity
The substitution pattern on the indazole ring is a critical determinant of a molecule's biological activity, dictating its ability to bind to specific biological targets with high affinity and selectivity. The this compound scaffold has been instrumental in developing compounds with a range of therapeutic applications.
Indazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The specific substituents and their positions on the indazole ring are crucial for these activities. For example, in the context of nitric oxide synthase (NOS) inhibition, 7-nitro-1H-indazoles have shown potent inhibitory properties. nih.govnih.gov Further substitution at other positions can modulate this activity. For instance, introducing a bromine atom at the C3 position of 1H-indazole-7-carbonitrile, a compound equipotent to 7-nitro-1H-indazole, enhances the inhibitory effects tenfold. nih.gov
Structure-activity relationship (SAR) studies have revealed that the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The 1H-indazole motif itself is considered a key pharmacophore for IDO1 inhibitory activity. nih.gov
In the development of serotonin (B10506) receptor agonists, indazole analogs of tryptamines have been explored. nih.govnih.gov The substitution pattern is key to achieving selectivity for specific 5-HT receptor subtypes. For example, the direct 1H-indazole analog of 5-MeO-DMT showed moderate potency for the 5-HT2A receptor with high selectivity over the 5-HT2B receptor. nih.gov However, even minor changes can dramatically alter this selectivity profile, highlighting the sensitivity of the biological response to the substitution pattern. nih.gov The presence of a halogen, for instance, can lead to specific interactions, such as halogen bonding, within the receptor's binding pocket, thereby influencing potency. nih.gov
The following table provides examples of how different substitution patterns on the indazole ring influence biological activity:
| Compound/Scaffold | Substituents | Biological Target/Activity | Key Findings |
| 7-Nitro-1H-indazoles | 7-Nitro | Nitric Oxide Synthase (NOS) | Potent inhibitors of NOS isoforms. nih.govnih.gov |
| 3-Bromo-1H-indazole-7-carbonitrile | 3-Bromo, 7-Cyano | Nitric Oxide Synthase (NOS) | 10-fold enhancement of inhibitory effects compared to the 7-cyano analog. nih.gov |
| 1H-Indazole-based derivatives | Varied | Indoleamine 2,3-dioxygenase 1 (IDO1) | Substituents at C4 and C6 are crucial for inhibitory activity. nih.gov |
| Indazole analogs of 5-MeO-DMT | Varied | Serotonin 5-HT2 Receptors | Substitution pattern dictates selectivity for 5-HT2A vs. 5-HT2B subtypes. nih.gov |
Mechanistic Pathways of Key Synthetic Transformations
The synthesis of diversely substituted indazoles from precursors like this compound relies on a variety of well-established reaction mechanisms.
A prominent synthetic route involves the preparation of 1-aryl-5-nitro-1H-indazoles through a sequence involving the formation of an arylhydrazone followed by a deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net The presence of the electron-withdrawing nitro group at the C5 position is crucial for activating the aromatic ring towards this nucleophilic attack, enabling the cyclization to proceed efficiently. researchgate.net This method has been optimized into a one-pot domino process, offering a streamlined approach to these valuable scaffolds. researchgate.net
The reaction of N-unsubstituted indazoles with formaldehyde in acidic conditions to form (1H-indazol-1-yl)methanol derivatives has been studied mechanistically. nih.govacs.orgsemanticscholar.org The reaction proceeds through the attack of the indazole nitrogen on protonated formaldehyde. nih.govacs.org The position of the nitro group influences the reaction rate and the stability of the resulting product. nih.govacs.orgsemanticscholar.org For instance, electron-withdrawing nitro groups increase the leaving group character, making the reverse reaction (hydrolysis) more favorable. nih.govacs.orgsemanticscholar.org
The following table summarizes key synthetic transformations involving the indazole core and their mechanistic underpinnings:
| Transformation | Starting Material | Reagents | Mechanism | Product |
| SNAr Cyclization | Acetophenone/Benzaldehyde with fluorine at C2 and nitro at C5 | Hydrazine (B178648), Base | Arylhydrazone formation, deprotonation, intramolecular nucleophilic aromatic substitution | 1-Aryl-5-nitro-1H-indazoles researchgate.net |
| Addition to Formaldehyde | N-unsubstituted Nitroindazoles | Formaldehyde, HCl | Nucleophilic attack of indazole nitrogen on protonated formaldehyde | (1H-Indazol-1-yl)methanol derivatives nih.govacs.orgsemanticscholar.org |
| Palladium-Catalyzed Cross-Coupling | 7-Iodo-1H-indazole | Various coupling partners, Palladium catalyst, Ligand, Base | Oxidative addition, transmetalation, reductive elimination | 7-Substituted-1H-indazoles researchgate.net |
Rational Design Principles for Indazole-Based Chemical Entities
The development of novel indazole-based therapeutic agents is guided by several rational design principles. The indazole nucleus is often employed as a bioisostere for other aromatic systems like indoles and phenols, frequently offering improved pharmacokinetic properties such as plasma clearance, oral bioavailability, and metabolic stability. nih.gov
Structure-guided design, which utilizes the three-dimensional structure of the target protein, is a powerful approach. By understanding the key interactions between a lead compound and its binding site, medicinal chemists can make targeted modifications to improve potency and selectivity. nih.gov For instance, docking studies can reveal that the 1H-indazole motif makes effective interactions with the active site of an enzyme, confirming it as a valuable pharmacophore. nih.gov
Fragment-based drug discovery is another successful strategy. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. nih.gov This approach was used to discover novel 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov
A key consideration in drug design is optimizing the pharmacokinetic profile of a compound to ensure it reaches its target in sufficient concentrations and for an appropriate duration. Strategies to extend the half-life of a drug are often employed. nih.gov This can involve modifications that increase tissue partitioning or reduce metabolic clearance. nih.gov
The following table outlines key rational design principles applied to indazole-based compounds:
| Design Principle | Application in Indazole Research | Example |
| Bioisosteric Replacement | Indazole as a bioisostere for indoles and phenols. | Improved pharmacokinetic properties in various drug discovery programs. nih.gov |
| Structure-Guided Design | Utilizing target protein structure to guide modifications. | Design of 1H-indazole amide derivatives as ERK1/2 inhibitors. nih.gov |
| Fragment-Based Drug Discovery | Building potent leads from small, weakly binding fragments. | Discovery of 1H-indazole-based inhibitors of FGFR kinases. nih.gov |
| Pharmacokinetic Optimization | Modifying structure to improve half-life and exposure. | General strategies applicable to indazole-based drug candidates to achieve desired dosing regimens. nih.gov |
Computational and Theoretical Investigations of 7 Iodo 5 Nitro 1h Indazole Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions and the relative stability of molecular structures. For indazole systems, DFT calculations are crucial for elucidating reaction mechanisms, predicting thermodynamic stability, and understanding the influence of substituents on reactivity.
Studies on related nitro-indazole derivatives have utilized DFT to map out reaction pathways. For instance, the mechanism of the reaction between NH-indazoles and formaldehyde (B43269) has been explored, revealing the preferential formation of N1-substituted products. nih.govacs.org DFT calculations, specifically at the B3LYP/6-311++G(d,p) level, have been employed to determine the energies of tautomers, isomers, and transition states, providing a solid theoretical foundation for experimental observations. nih.govacs.org While a previous report suggested that 7-nitro-1H-indazole does not react with formaldehyde under certain acidic conditions, further investigation using longer reaction times showed reactivity, highlighting the nuanced interplay of kinetics and thermodynamics that DFT can help unravel. nih.govacs.orgsemanticscholar.org
The stability of indazole derivatives is significantly influenced by the position of substituents. The electron-withdrawing nature of the nitro group and the halogen-bonding capability of the iodo group in 7-iodo-5-nitro-1H-indazole create a unique electronic environment. DFT calculations can quantify the stability of its different tautomers (1H and 2H). For the parent indazole, the 1H-tautomer is calculated to be approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.gov The presence of electron-withdrawing groups like the nitro group can also affect the stability of reaction intermediates and products, for example, by increasing their sensitivity to hydrolysis. nih.govacs.orgsemanticscholar.org
| Compound/System | Method | Finding | Reference |
|---|---|---|---|
| Indazole (1H vs. 2H tautomer) | MP2/6-31G** | 1H-tautomer is 15 kJ·mol⁻¹ more stable. | nih.gov |
| (1H-Indazol-1-yl)methanol vs. (1H-Indazol-2-yl)methanol | B3LYP/6-311++G(d,p) | 1-substituted isomer is 20 kJ·mol⁻¹ more stable. | acs.org |
| Nitro-indazole reaction with formaldehyde | GIAO/DFT | Calculations provide a sound basis for experimental NMR observations and reaction outcomes. | nih.govsemanticscholar.org |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like this compound. These calculations provide detailed information on electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's reactivity and interaction with other molecules.
The indazole ring itself is an aromatic heterocyclic system. The introduction of a nitro group at the 5-position and an iodine atom at the 7-position significantly perturbs the electronic landscape. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to it. Conversely, the iodine atom can act as a weak electron-donating group through resonance, while also exhibiting electron-withdrawing inductive effects and the capacity for halogen bonding.
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For a series of indazole-3-carboxamide derivatives, DFT studies revealed that specific substitution patterns led to more substantial HOMO-LUMO energy gaps, suggesting greater stability. nih.gov For this compound, the combination of the iodo and nitro groups would be expected to lower the energies of both the HOMO and LUMO, influencing its behavior as both an electron acceptor and donor in chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For indazole derivatives, which are known to exhibit a wide range of pharmacological effects, QSAR studies are invaluable for designing new, more potent therapeutic agents. nih.gov
3D-QSAR studies, for example, have been performed on indazole derivatives acting as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. nih.gov These models generate steric and electrostatic contour maps, which visually represent the regions around the molecule where bulky groups or specific electronic features (positive or negative charges) would enhance or diminish biological activity. nih.gov By aligning a series of indazole derivatives and analyzing their inhibitory potency, these models can identify the key structural features required for effective interaction with the target receptor. nih.gov
Although a specific QSAR model for this compound is not detailed in the literature, the principles can be readily applied. A QSAR study on a series of compounds including this compound would involve:
Synthesizing and testing a library of related analogues.
Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analogue.
Developing a mathematical model that links these descriptors to the observed biological activity.
Such a model could guide the synthesis of future derivatives with optimized properties by predicting their activity before they are synthesized.
Molecular Docking Simulations to Elucidate Receptor Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This technique is central to drug discovery, as it helps to understand the binding mode and affinity of a potential drug molecule within the active site of its biological target. jocpr.comresearchgate.netnih.gov
Indazole derivatives have been the subject of numerous docking studies against various protein targets implicated in diseases like cancer. nih.govnih.govjocpr.comjocpr.com These studies aim to predict and analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. The binding energy, calculated as a docking score, provides an estimate of the binding affinity. nih.gov
For instance, docking studies on indazole derivatives have identified potential inhibitors for targets like:
HIF-1α: Simulations showed that potent indazole inhibitors fit well within the active site of the HIF-1α protein. nih.gov
MDM2-p53 and PBR: Docking of 5-azaindazole derivatives revealed specific interactions with key amino acid residues like GLN72 and HIS73 in the MDM2 receptor. jocpr.comjocpr.com
Receptor Tyrosine Kinases (e.g., VEGFR-2): Pyrazole (B372694) derivatives, structurally related to indazoles, have been docked into kinase active sites to screen for potential inhibitors. researchgate.netnih.gov
Molecular docking of this compound into various receptor sites would allow for the prediction of its potential biological targets and provide a rational basis for its further development as a therapeutic agent.
| Derivative Class | Protein Target(s) | Key Findings | Reference |
|---|---|---|---|
| Indazole Derivatives | HIF-1α | Identified stable binding in the active site, guiding the design of new inhibitors. | nih.gov |
| 3-Amine/alkoxy substituted-azaindazoles | MDM2-p53, PBR | Showed strong binding interactions with active site amino acids (e.g., LEU43, GLN72, HIS73). | jocpr.comjocpr.com |
| Indazole-3-carboxamides | Renal cancer-related protein (PDB: 6FEW) | Derivatives with specific substitutions showed the highest binding energies. | nih.gov |
| 1H-Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Revealed potential kinase inhibitors with minimum binding energies and good inhibition constants. | researchgate.netnih.gov |
| Steroidal Pyrazolines | SARS-CoV-2 Omicron Protease | Nitro-containing compounds showed high negative binding energy and interactions with key residues. | nih.gov |
Conformational Analysis and Tautomeric Preference Studies
The biological activity and physical properties of a molecule are not only dependent on its constitution but also on its three-dimensional shape (conformation) and the potential for existing in different structural forms (tautomers).
Conformational Analysis: For this compound, conformational flexibility is limited due to the rigid fused-ring system. However, the orientation of the substituents can be analyzed. For instance, in related substituted indazoles, the nitro group has been observed to be slightly twisted out of the plane of the indazolyl ring. researchgate.net In 1-ethyl-5-nitro-1H-indazole, the nitro group is twisted by 4.0(2)°, and the ethyl group is nearly perpendicular to the ring plane. researchgate.net These subtle conformational preferences, which can be accurately predicted using computational methods, can influence how the molecule packs in a crystal lattice and how it fits into a receptor's binding pocket.
Tautomeric Preference: N-unsubstituted indazoles like this compound can exist in two tautomeric forms: the 1H-tautomer and the 2H-tautomer, depending on which nitrogen atom in the pyrazole ring bears the hydrogen atom. The equilibrium between these two forms is a critical aspect of their chemistry.
Theoretical calculations consistently show that for the parent indazole and its simple derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This preference is generally maintained in different solvents and the gas phase. nih.gov The reaction of indazoles with electrophiles, such as formaldehyde in acidic media, predominantly yields N1-substituted products, which is consistent with the greater stability and nucleophilicity of the 1H-tautomer or its corresponding cation. nih.govacs.org For this compound, it is highly probable that the 1H-tautomer is the more stable and predominant form, a prediction that can be definitively confirmed through DFT energy calculations.
Advanced Research Applications in Synthetic Organic Chemistry
7-Iodo-5-nitro-1H-indazole as a Versatile Synthetic Building Block
This compound serves as a highly valuable and versatile building block in synthetic organic chemistry due to the presence of multiple reactive sites that can be selectively functionalized. nih.govfrontiersin.orgfrontiersin.org The indazole ring itself is a "privileged scaffold" in medicinal chemistry, frequently found in compounds with a broad spectrum of biological activities. nih.govresearchgate.net The key to its versatility lies in the strategic placement of the iodo and nitro groups on the indazole core. ontosight.ai
The iodine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govias.ac.inmdpi-res.com These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This capability is crucial for systematically exploring the structure-activity relationships (SAR) of new compounds. For instance, the Suzuki-Miyaura coupling of iodoindazoles with various boronic acids is a well-established method for creating C-C bonds and synthesizing biaryl derivatives. ias.ac.inmdpi-res.com
The nitro group at the 5-position is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. ontosight.ai It can be readily reduced to an amino group, which can then be further modified through various reactions such as acylation, alkylation, or diazotization, leading to the formation of a diverse set of derivatives. This amino group can also serve as a key pharmacophore in drug design.
Furthermore, the N-H of the indazole ring can be alkylated or arylated, providing another point of diversification. researchgate.net The combination of these reactive sites allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.
Table 1: Key Reactions Utilizing this compound
| Reaction Type | Reagents/Conditions | Functional Group Transformation | Reference |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | C-I to C-Aryl/Heteroaryl | ias.ac.inmdpi-res.com |
| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2/Pd-C) | -NO2 to -NH2 | frontiersin.org |
| N-Alkylation/Arylation | Alkyl/aryl halides, base | N-H to N-R | researchgate.net |
Development of Novel Heterocyclic Derivatives from this compound
The unique reactivity of this compound makes it an excellent precursor for the synthesis of novel and complex heterocyclic systems. nih.govnih.gov The strategic functionalization of this building block allows for the construction of fused ring systems and the introduction of various heterocyclic moieties, leading to compounds with potentially enhanced biological activities.
One common strategy involves the initial modification of the iodo and nitro groups, followed by intramolecular cyclization reactions. For example, after Suzuki coupling at the 7-position and reduction of the nitro group to an amine at the 5-position, the resulting amino-aryl-indazole can undergo cyclization to form polycyclic heteroaromatic compounds.
Furthermore, the indazole core itself can be a part of a larger heterocyclic system. The development of 1H-pyridin-4-yl-3,5-disubstituted indazoles showcases the coupling of two important heterocyclic moieties to generate novel structures with potential as kinase inhibitors. ias.ac.in The synthesis of these compounds often involves a Suzuki coupling reaction to introduce an aryl group at the 5-position of a bromo-indazole derivative. ias.ac.in
The synthesis of isoxazole-6-nitro-1H-indazole derivatives through cycloaddition reactions further illustrates the versatility of the indazole scaffold in creating new heterocyclic systems. nih.gov These reactions can be highly regioselective, yielding specific isomers with defined stereochemistry. nih.gov
Table 2: Examples of Novel Heterocyclic Derivatives from this compound
| Derivative Class | Synthetic Strategy | Potential Application | Reference |
| Polycyclic Heteroaromatics | Suzuki coupling, nitro reduction, intramolecular cyclization | Anticancer agents | ias.ac.in |
| Pyridinyl-Indazoles | Suzuki coupling of a bromo-indazole with a pyridine (B92270) boronic acid | Kinase inhibitors | ias.ac.in |
| Isoxazolyl-Indazoles | Cycloaddition reactions | Antileishmanial agents | nih.gov |
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Indazole Scaffold
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecule libraries for high-throughput screening. sci-hub.senih.govcam.ac.uk The indazole scaffold, and specifically functionalized derivatives like this compound, is well-suited for DOS approaches due to its multiple points of diversification. cam.ac.ukmskcc.org
A key DOS strategy is the "build/couple/pair" algorithm, where simple building blocks are assembled, coupled together, and then subjected to pairing reactions to generate a variety of scaffolds. cam.ac.uk this compound can be considered a "building block" that can be elaborated in a divergent manner.
Starting with this central scaffold, different reaction pathways can be employed to rapidly generate a library of compounds with diverse skeletons. For example, the iodine at the 7-position can be subjected to a variety of cross-coupling reactions, while the nitro group at the 5-position can be transformed into a range of other functional groups. The N-H of the indazole can also be functionalized. By systematically varying the reagents and reaction conditions at each of these positions, a large and diverse library of indazole-based compounds can be constructed.
Furthermore, the concept of "privileged scaffolds" is central to many DOS strategies. nih.gov The indazole ring system is considered a privileged scaffold due to its prevalence in biologically active compounds. nih.govresearchgate.net By using this compound as a starting point, chemists can rapidly access a library of compounds that are biased towards having favorable biological properties.
Application in Material Science Research (Optical and Electrical Properties)
While the primary focus of indazole derivatives has been in medicinal chemistry, there is growing interest in their application in material science. The extended π-conjugated system of the indazole ring, coupled with the ability to introduce various functional groups, makes these compounds potential candidates for organic electronic and photonic materials.
The introduction of electron-withdrawing groups like the nitro group and electron-donating groups through functionalization of the iodo position can significantly modulate the electronic properties of the indazole core. ontosight.ai This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing materials with specific optical and electrical properties, such as those required for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The ability to synthesize a wide variety of indazole derivatives through the strategies discussed above allows for the systematic investigation of structure-property relationships in these materials. For example, by varying the substituents on the indazole ring, researchers can study the effects on properties such as fluorescence quantum yield, charge carrier mobility, and light absorption characteristics. While specific studies on the optical and electrical properties of this compound itself are not extensively reported, the broader class of functionalized indazoles holds promise for future developments in material science. researchgate.net
Future Research Perspectives and Emerging Directions
Innovations in Green and Sustainable Synthesis of Functionalized Indazoles
The chemical industry's shift towards environmentally benign processes has spurred the development of green and sustainable methods for synthesizing heterocyclic compounds, including functionalized indazoles. ingentaconnect.com Future research will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption in the synthesis of indazole derivatives.
Key areas of innovation include:
Catalyst-Based Approaches : The use of transition-metal catalysts, as well as acid-base catalysts, has already shown significant progress in improving the efficiency and selectivity of indazole synthesis. ingentaconnect.com Recent work has demonstrated the use of copper ferrite (B1171679) nanoparticles and copper oxide nanoparticles supported on activated carbon as efficient, recyclable heterogeneous catalysts for indazole synthesis. researchgate.netnih.gov These methods often operate under milder conditions and may utilize greener solvents like PEG-400. nih.gov
Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can dramatically accelerate reaction rates, leading to shorter reaction times and often improved yields. researchgate.net The application of microwave and ultrasound irradiation is a growing area in the green synthesis of imidazole-based molecules, a strategy that is readily transferable to indazole synthesis. researchgate.netfrontiersin.org
One-Pot Reactions : Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates—so-called one-pot reactions—improves efficiency and reduces solvent waste. organic-chemistry.org Methodologies for the one-pot synthesis of 2H-indazoles have been developed using nano-copper oxide catalysts, demonstrating the feasibility of this green approach. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Indazole Derivatives
| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalysts | Often stoichiometric, hazardous reagents (e.g., strong acids/bases). | Recyclable heterogeneous catalysts (e.g., CuO@C), biocatalysts. nih.gov |
| Solvents | Volatile organic compounds (VOCs) like DMF, Dioxane. | Water, PEG-400, 2-propanol, or solvent-free conditions. nih.gov |
| Energy Source | Conventional heating (oil baths). | Microwave irradiation, ultrasound. frontiersin.org |
| Efficiency | Multi-step processes with intermediate purification. | One-pot cascade reactions. rsc.org |
| Byproducts | Often produces significant toxic waste. | Higher atom economy, reduced waste streams. |
Exploration of Novel Reaction Pathways for Indazole Derivatization
The functional groups of 7-Iodo-5-nitro-1H-indazole—the iodo group at the C7 position and the nitro group at C5—serve as versatile handles for extensive derivatization. Future research will heavily focus on leveraging these sites through novel reaction pathways to create diverse libraries of new chemical entities.
C-H Functionalization : Direct catalytic functionalization of C-H bonds is a powerful tool for modifying the indazole core without the need for pre-functionalized starting materials. scilit.com While much work has focused on other positions, developing regioselective C-H functionalization methods for specific sites on pre-functionalized indazoles like this compound remains a significant area of interest. This could involve transition-metal catalyzed reactions using palladium, rhodium, or copper. nih.gov
Cross-Coupling Reactions : The iodine atom at C7 is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups, respectively. researchgate.net Research is ongoing to expand the scope of these reactions on the indazole scaffold, particularly with unprotected indazoles to improve synthetic efficiency. researchgate.net
Functionalization of the Nitro Group : The nitro group at C5 can be readily reduced to an amino group (e.g., 7-iodo-1H-indazol-5-amine). mdpi.com This amino group can then be further modified through acylation, sulfonylation, or diazotization followed by substitution, opening up a vast chemical space for derivatization. nih.gov
Photocatalysis : The use of light to drive chemical reactions offers mild and selective transformation pathways. Photocatalytic methods for the direct amidation of 2H-indazoles have been developed, showcasing a transition-metal-free approach to forming new C-N bonds. acs.org Applying these strategies to functionalize the 1H-indazole core of compounds like this compound is a promising future direction.
Integration of Machine Learning and AI in Indazole Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. bohrium.cominfontd.org For indazole derivatives, these computational tools are becoming indispensable for accelerating the design-make-test-analyze cycle.
Compound Design and Virtual Screening : ML algorithms can be trained on large datasets of known bioactive molecules to predict the therapeutic potential of novel indazole derivatives. mdpi.com These models can perform high-throughput virtual screening of computationally generated libraries to identify candidates with a high probability of interacting with specific biological targets, such as protein kinases. nih.govmdpi.com This approach significantly reduces the time and cost associated with initial hit discovery. nih.gov
Synthesis Prediction : AI platforms are being developed to predict viable synthetic routes for complex molecules. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction conditions, catalysts, and starting materials for synthesizing new indazole derivatives, potentially accelerating the discovery of novel synthetic pathways. infontd.org
Quantitative Structure-Activity Relationship (QSAR) : ML-based QSAR models are used to build predictive models that correlate the structural features of indazole compounds with their biological activities. mdpi.com These models can guide the optimization of lead compounds by predicting how specific structural modifications will affect potency and other pharmacological properties. nih.gov
Table 2: Applications of AI/ML in Indazole Research
| AI/ML Application | Description | Potential Impact on Indazole Research |
|---|---|---|
| Generative Models (e.g., DNNs) | Algorithms that can design novel chemical structures from scratch based on learned chemical rules and desired properties. mdpi.com | Creation of entirely new indazole scaffolds with optimized drug-like properties. |
| Predictive Modeling (e.g., SVM, Random Forest) | Supervised learning methods used to predict bioactivity, toxicity, and physicochemical properties. nih.gov | Faster identification of promising indazole candidates and flagging of potentially toxic structures. |
| Retrosynthesis Prediction | AI tools that propose synthetic pathways for a target molecule. | Accelerates the synthesis planning for novel and complex indazole derivatives. |
| Image Analysis (e.g., CNNs) | Analysis of high-content screening images to determine cellular effects of compounds. | Automated, high-throughput analysis of the effects of new indazoles on cell morphology and health. |
Expanding the Scope of Indazole-Based Chemical Probe Development
Chemical probes are small molecules used to study biological processes and validate drug targets. The unique structural and electronic properties of indazoles make them excellent scaffolds for probe development. The functional groups on this compound are particularly useful for creating activity-based probes (ABPs), which covalently bind to their target proteins.
Future research in this area will likely involve:
Designing indazole-based probes with enhanced selectivity for specific protein isoforms, such as different types of protein kinases. nih.gov
Incorporating "clickable" handles (e.g., alkynes or azides) onto the indazole scaffold, allowing for the easy attachment of reporter tags like fluorophores or biotin (B1667282) for target identification and visualization. The iodo- and amino- (from the reduced nitro group) functionalities of the title compound are ideal attachment points for such handles.
Developing photo-activatable probes that can be "turned on" with light at a specific time and location within a cell, providing precise spatiotemporal control over target engagement.
Multi-Disciplinary Research Intersections (e.g., Chemical Biology, Supramolecular Chemistry)
The future of indazole research lies at the intersection of multiple scientific disciplines, where the chemical properties of these molecules can be harnessed in new and exciting ways.
Chemical Biology : In chemical biology, functionalized indazoles like this compound will continue to be used to dissect complex biological pathways. nih.gov As precursors to potent and selective inhibitors, they can help elucidate the roles of specific enzymes in disease progression, paving the way for new therapeutic strategies. nih.gov
Supramolecular Chemistry : This field explores the non-covalent interactions between molecules. The indazole ring, capable of hydrogen bonding and π-stacking, can be incorporated into larger supramolecular assemblies. Future directions could include the design of indazole-based materials for sensing applications, where the binding of an analyte to a receptor assembly triggers a detectable signal, or the development of indazole-containing gels and polymers for drug delivery systems.
Q & A
Q. What are the optimized synthetic routes for 7-Iodo-5-nitro-1H-indazole, and how do reaction conditions influence yield?
The synthesis of nitro-substituted indazoles often involves cyclization of arylhydrazines with nitro-substituted precursors. For 1-aryl-5-nitro-1H-indazoles, a one-pot method using copper(I) iodide (CuI) and K₂CO₃ under reflux (90°C) has shown improved yields and reduced waste . Key variables include stoichiometry (1.5 equivalents of ArNHNH₂·HCl) and sequential reagent addition to avoid side reactions. For iodinated derivatives like this compound, introducing iodine via electrophilic substitution or halogen exchange (e.g., using KI in acidic conditions) post-cyclization may be required. Optimization should prioritize purity (>95% by HPLC) and scalability while monitoring by TLC or NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and nitro/iodo substitution patterns. For example, deshielded aromatic protons near nitro groups appear at δ 8.5–9.0 ppm .
- X-ray crystallography : SHELXL (via SHELX suite) is widely used for structural refinement. Data collection at low temperature (e.g., 100 K) improves resolution, especially for heavy atoms like iodine .
- IR spectroscopy : Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-I stretches (~500 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?
SAR analysis of indazoles reveals that nitro groups enhance bioactivity (e.g., antitumor, antimicrobial) by increasing electrophilicity and binding affinity to target proteins. Iodination at position 7 may improve pharmacokinetics (e.g., lipophilicity, metabolic stability). Computational docking (using AutoDock or Schrödinger Suite) paired with in vitro assays (e.g., kinase inhibition) can identify critical interactions. For example, iodine’s van der Waals radius may fill hydrophobic pockets in enzyme active sites .
Q. What strategies resolve contradictions in crystallographic data for nitro-indazole derivatives?
Discrepancies in bond lengths or angles (e.g., nitro group planarity) may arise from thermal motion or disorder. Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve signal-to-noise ratios.
- Twinned refinement : For non-merohedral twinning, SHELXL’s TWIN/BASF commands can model overlapping lattices .
- Hydrogen bonding analysis : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to validate intermolecular interactions .
Q. How do solvent and temperature affect the regioselectivity of indazole cyclization reactions?
Polar aprotic solvents (e.g., DMF, DMSO) favor SNAr mechanisms by stabilizing intermediates, while protic solvents (e.g., ethanol) may promote alternative pathways. Elevated temperatures (80–100°C) accelerate cyclization but risk nitro group reduction. For this compound, a mixed solvent system (e.g., EtOH/H₂O) at 90°C balances reactivity and stability .
Methodological Challenges
Q. What are the pitfalls in interpreting biological activity data for nitro-indazoles, and how can they be mitigated?
Nitro groups may generate false positives in assays via redox cycling or nonspecific protein binding. Controls should include:
- Cytotoxicity assays (e.g., MTT) to distinguish specific activity from general toxicity.
- Metabolic stability tests (e.g., liver microsomes) to assess nitro-reductase susceptibility.
- Isosteric replacement : Replace -NO₂ with -CF₃ or -CN to isolate electronic effects .
Q. How can researchers optimize reaction conditions to minimize by-products in indazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
